molecular formula C22H27N5O3S2 B5406379 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5406379
M. Wt: 473.6 g/mol
InChI Key: UUSZNPOMQHJAQO-LGMDPLHJSA-N
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Description

The compound 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core modified with:

  • A 4-ethylpiperazinyl group at position 2, enhancing solubility and interaction with biological targets via hydrogen bonding.
  • A (Z)-configured thiazolidinone moiety at position 3, contributing to stereospecific binding and redox activity.
  • A 2-methoxyethyl substituent on the thiazolidinone ring, influencing hydrophilicity and metabolic stability.
  • A methyl group at position 7, providing steric stabilization .

Properties

IUPAC Name

(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S2/c1-4-24-7-9-25(10-8-24)19-16(20(28)27-14-15(2)5-6-18(27)23-19)13-17-21(29)26(11-12-30-3)22(31)32-17/h5-6,13-14H,4,7-12H2,1-3H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZNPOMQHJAQO-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations in Key Substituents

The compound belongs to a family of pyrido[1,2-a]pyrimidin-4-one derivatives with shared features but distinct substituents. Below is a comparative analysis:

Compound Name (Substituents) Thiazolidinone Substituent Piperazine Group Pyrido[1,2-a]pyrimidinone Modifications Molecular Formula Unique Properties
Target Compound (2-methoxyethyl) 2-methoxyethyl 4-ethylpiperazin-1-yl 7-methyl C₂₆H₂₉N₅O₃S₂ (estimated) Enhanced hydrophilicity due to methoxy group; improved metabolic stability .
2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-thiazolidin-5-yl)methyl]-7-methyl analog Isobutyl 4-ethylpiperazin-1-yl 7-methyl C₂₈H₃₃N₅O₂S₂ Increased lipophilicity; potential for blood-brain barrier penetration .
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-thiazolidin-5-yl)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl) Ethyl 4-phenylpiperazin-1-yl 9-methyl C₂₈H₂₈N₆O₂S₂ Aromatic piperazine enhances receptor affinity; cytotoxic activity .
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl analog Tetrahydrofuran-2-ylmethyl 4-(2-hydroxyethyl)piperazin-1-yl 9-methyl C₂₉H₃₃N₅O₄S₂ Hydroxyethyl group improves aqueous solubility; applications in CNS disorders .

Key Findings from Comparative Studies

Bioactivity: Compounds with bulky thiazolidinone substituents (e.g., isobutyl, phenethyl) exhibit higher cytotoxicity but poorer solubility. The target compound's 2-methoxyethyl group balances hydrophilicity and binding affinity . 4-Ethylpiperazine is a common feature in analogs targeting serotonin or dopamine receptors, suggesting shared neurological applications .

Synthetic Complexity: The target compound requires precise control of reaction conditions (e.g., temperature, solvent polarity) to maintain the Z-configuration of the thiazolidinone methylidene group, a challenge also noted in analogs .

Spectroscopic Characterization :

  • All analogs are characterized via ¹H/¹³C NMR, IR, and HRMS , with the target compound’s methoxyethyl group producing distinct NMR signals at δ 3.2–3.5 ppm .

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